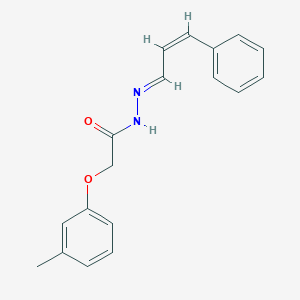
2-(3-methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide is an organic compound with a complex structure that includes aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with an amine derivative to form the final product under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3-methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide include:
- 2-(1H-pyrazol-1-yl)pyridine
- N,N-dimethyl-2-(4-methylphenoxy)ethylamine
- (4-chloro-2-methylphenoxy)acetate
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C18H18N2O2 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-15-7-5-11-17(13-15)22-14-18(21)20-19-12-6-10-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,20,21)/b10-6-,19-12+ |
Clé InChI |
YEKUWQKFZDTIME-GLGFKYJVSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C=C\C2=CC=CC=C2 |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC=CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NN=CC=CC2=CC=CC=C2 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-ISOPROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B274015.png)
![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)

![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)
![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)




![17-(4-METHOXYPHENYL)-4,11-BIS(2-METHYL-2-PROPANYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE](/img/structure/B274045.png)



